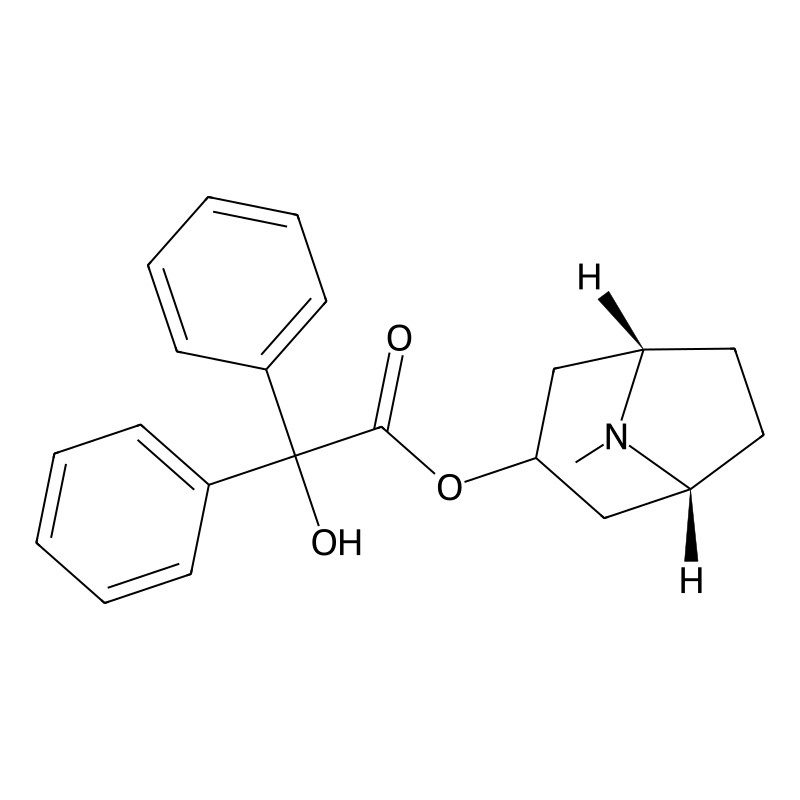

Tropine benzylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Research Tool for Studying Muscarinic Receptors:

Tropine benzylate possesses similar properties to other tropane alkaloids, such as atropine, which act as muscarinic antagonists. These molecules bind to muscarinic receptors, which are a type of receptor protein found in the nervous system, glands, and other tissues. By binding to these receptors, tropine benzylate can block the action of the neurotransmitter acetylcholine, which normally activates muscarinic receptors.

This property makes tropine benzylate a valuable research tool for studying the function of muscarinic receptors and their role in various physiological processes. Researchers can use tropine benzylate to:

- Investigate the role of muscarinic receptors in specific diseases or conditions. For example, researchers might use tropine benzylate to understand how muscarinic receptors contribute to the symptoms of asthma or Parkinson's disease.

- Develop new drugs that target muscarinic receptors. By studying the effects of tropine benzylate on different types of muscarinic receptors, researchers can gain insights into how to design drugs with more specific and targeted effects.

Source

Tropine benzylate is a derivative of tropine, a bicyclic alkaloid that is part of the tropane class of compounds. Tropane alkaloids are primarily derived from plants in the Solanaceae family and are characterized by their unique bicyclic structure, which includes a nitrogen atom within the ring. Tropine benzylate is formed through the esterification of tropine with benzyl alcohol, resulting in a compound that retains the pharmacological properties associated with tropane alkaloids while offering enhanced solubility and bioavailability due to the benzyl group.

Currently, there is no well-defined mechanism of action described for tropine benzylate in scientific literature. Due to its structural similarity to tropane alkaloids, it might possess anticholinergic properties, but this requires further research []. Anticholinergics block the action of acetylcholine, a neurotransmitter, and can have various effects on the nervous system [].

- Hydrolysis: In the presence of water and an acid or base catalyst, tropine benzylate can undergo hydrolysis to regenerate tropine and benzyl alcohol.

- Oxidation: The compound may be oxidized to form N-oxide derivatives, which can exhibit different biological activities.

- Reduction: Reduction reactions can lead to the formation of secondary or tertiary amines depending on the conditions used.

- Substitution Reactions: The nitrogen atom in tropine benzylate can undergo nucleophilic substitution, allowing for the introduction of various functional groups.

These reactions highlight the versatility of tropine benzylate in synthetic organic chemistry, particularly in modifying its structure for desired properties.

Tropine benzylate exhibits significant biological activity due to its structural similarity to other tropane alkaloids. It has been studied for its potential effects on:

- CNS Activity: Like many tropane derivatives, it may interact with neurotransmitter systems, particularly those involving acetylcholine and dopamine, which could influence mood and cognitive functions.

- Anticholinergic Effects: The compound may possess anticholinergic properties, similar to scopolamine and atropine, making it potentially useful in treating motion sickness and other related conditions.

- Analgesic Properties: Preliminary studies suggest that tropine benzylate might have analgesic effects, warranting further investigation into its pain-relieving capabilities.

The synthesis of tropine benzylate typically involves the following steps:

- Esterification: Tropine is reacted with benzyl alcohol in the presence of an acid catalyst (commonly sulfuric acid) under reflux conditions. This process forms tropine benzylate as a primary product.

- Purification: The crude product is purified through recrystallization or chromatography techniques to isolate pure tropine benzylate.

Alternative synthetic routes may involve variations in reaction conditions or the use of different catalysts to optimize yield and purity.

Tropine benzylate has several applications across various fields:

- Pharmaceuticals: Due to its potential biological activities, it may be explored as a candidate for developing new medications targeting neurological disorders or pain management.

- Research: It serves as a valuable tool in studying the mechanisms of action of tropane alkaloids and their derivatives.

- Chemical Intermediates: Tropine benzylate can act as an intermediate in synthesizing more complex organic molecules or pharmaceuticals.

Studies on the interactions of tropine benzylate with biological targets are crucial for understanding its pharmacological potential. It is essential to investigate:

- Receptor Binding Affinity: Research should focus on how well tropine benzylate binds to specific receptors (e.g., muscarinic acetylcholine receptors) compared to other known alkaloids.

- Metabolic Pathways: Understanding how this compound is metabolized in vivo will provide insights into its efficacy and safety profile.

- Synergistic Effects: Investigating how tropine benzylate interacts with other drugs could reveal potential synergistic effects that enhance therapeutic outcomes.

Similar Compounds

Tropine benzylate can be compared with several similar compounds within the tropane alkaloid class:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Tropine | Bicyclic Alkaloid | Anticholinergic effects |

| Scopolamine | Bicyclic Alkaloid | Antiemetic and anticholinergic properties |

| Cocaine | Bicyclic Alkaloid | Stimulant effects |

| Pseudotropine | Bicyclic Alkaloid | Similar pharmacological effects |

| Tropacocaine | Bicyclic Alkaloid | Analgesic and stimulant properties |

Uniqueness of Tropine Benzylate

Tropine benzylate's uniqueness lies in its specific esterification with benzyl alcohol, which modifies its solubility and bioactivity compared to other compounds like scopolamine or cocaine. This modification could lead to distinct pharmacological profiles that merit further exploration in medicinal chemistry.